methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate
Description
Methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ⁶,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a benzothiadiazine-dione core substituted with azepane (a seven-membered saturated nitrogen ring) and a furan-carboxylate moiety.
Properties
IUPAC Name |
methyl 5-[[3-(azepane-1-carbonyl)-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-29-21(26)17-11-10-15(30-17)14-24-16-8-4-5-9-18(16)31(27,28)19(22-24)20(25)23-12-6-2-3-7-13-23/h4-5,8-11H,2-3,6-7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVNEJJRGYOXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate |
| CAS Number | 1251619-42-7 |
| Molecular Formula | C21H23N3O6S |
| Molecular Weight | 445.5 g/mol |
The structural complexity of this compound arises from its unique benzothiadiazine core and azepane moiety, which contribute to its biological interactions.
Synthesis
The synthesis of methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate typically involves multi-step organic reactions. A common method includes the reaction of a benzothiadiazine derivative with an azepane derivative under controlled conditions. This process can be optimized for high yield and purity using automated reactors in industrial settings .
Biological Activity
Research indicates that this compound may exhibit a range of biological activities:
Antimicrobial Properties
Studies have shown that derivatives of benzothiadiazine compounds possess significant antimicrobial activity. The presence of the furan and azepane groups in this compound may enhance its efficacy against various bacterial strains and fungi.
Anticancer Potential
Preliminary studies suggest that methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate may induce apoptosis in cancer cells. The mechanism likely involves the modulation of key signaling pathways associated with cell survival and proliferation .
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors that regulate critical biological pathways such as apoptosis and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same family:
- Antimicrobial Study : A study demonstrated that similar benzothiadiazine derivatives showed potent activity against Gram-positive bacteria. The compound's structure allows for effective interaction with bacterial cell walls .
- Cancer Research : Research indicated that compounds with similar functional groups exhibited cytotoxic effects on various cancer cell lines, suggesting potential use in targeted cancer therapies .
- Inflammation Modulation : Investigations into related compounds revealed their ability to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
A structurally related compound, methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, CAS 1142210-42-1), shares key features with the target molecule, including:
- Ester functional group : Both compounds contain methyl ester moieties, which influence solubility and metabolic stability.
- Heterocyclic cores : The target compound’s benzothiadiazine-dione vs. the analog’s 1,3,4-thiadiazole ring. The latter is smaller (five-membered vs. seven-membered fused ring) and lacks the sulfonyl group, altering electronic properties and binding interactions.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate |
|---|---|---|
| Molecular Formula | C₂₂H₂₃N₃O₆S₂ (estimated) | C₁₈H₁₅N₃O₄S |
| Molecular Weight | ~533.56 g/mol (estimated) | 369.40 g/mol |
| Key Functional Groups | Benzothiadiazine-dione, azepane, furan-ester | Thiadiazole, phenylcarbamoyl, benzoate |
| Potential Bioactivity | Hypothesized kinase/protease inhibition | Unreported in provided evidence |
Functional Analog: Isorhamnetin-3-O-glycoside
Its isolation and characterization via NMR and UV spectroscopy highlight techniques applicable to the target compound. However, its flavonoid glycoside structure contrasts sharply with the target’s synthetic heterocyclic architecture, limiting direct pharmacological comparisons .
Research Findings and Limitations
Absence of Direct Data
No experimental data (e.g., solubility, stability, bioactivity) for the target compound are present in the provided evidence. Comparisons are thus restricted to inferred properties based on structural analogs. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
